molecular formula C17H17N3O2 B14938770 2-{[benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one

2-{[benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No.: B14938770
M. Wt: 295.34 g/mol
InChI Key: NDXCYNOVPFOCQY-UHFFFAOYSA-N
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Description

2-{[benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a furan ring and a benzyl(methyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the furan ring and the benzyl(methyl)amino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the scalability and sustainability of the production.

Chemical Reactions Analysis

Types of Reactions

2-{[benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction type.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-{[benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives with different substituents. Examples include:

  • 2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one
  • 2-{[benzyl(methyl)amino]methyl}-6-(pyridin-2-yl)pyridazin-3(2H)-one

Uniqueness

The uniqueness of 2-{[benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-6-(furan-2-yl)pyridazin-3-one

InChI

InChI=1S/C17H17N3O2/c1-19(12-14-6-3-2-4-7-14)13-20-17(21)10-9-15(18-20)16-8-5-11-22-16/h2-11H,12-13H2,1H3

InChI Key

NDXCYNOVPFOCQY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=CO3

Origin of Product

United States

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